Cas no 1263287-82-6 (3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate)

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 化学的及び物理的性質
名前と識別子
-
- 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate
- (E)-but-2-enedioic acid,2-(5-methoxy-1H-indol-3-yl)ethylhydrazine
- DB-324238
- A898552
- DTXSID40677518
- 1263287-82-6
- (E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine
- AKOS015902320
- (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1)
- 3-(2-hydrazinylethyl)-5-methoxy-1H-indolefumarate
- (2E)-but-2-enedioic acid; 3-(2-hydrazinylethyl)-5-methoxy-1H-indole
-
- インチ: InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- InChIKey: YKGPELUIUSFTPQ-WLHGVMLRSA-N
- ほほえんだ: COC1=CC2=C(C=C1)NC=C2CCNN.C(=C\C(=O)O)/C(=O)O
計算された属性
- せいみつぶんしりょう: 321.132
- どういたいしつりょう: 321.132
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138A^2
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM148450-1g |
3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$555 | 2023-02-03 | |
Alichem | A199007042-1g |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$590.72 | 2022-04-03 | |
Ambeed | A427791-1g |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95+% | 1g |
$557.0 | 2024-04-25 | |
Chemenu | CM148450-1g |
3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate |
1263287-82-6 | 95% | 1g |
$660 | 2021-08-05 |
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarateに関する追加情報
Exploring the Potential of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate (CAS No. 1263287-82-6) in Modern Research
The compound 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate (CAS No. 1263287-82-6) is a fascinating molecule that has garnered significant attention in the field of medicinal chemistry and biochemical research. This indole derivative, characterized by its unique hydrazine and methoxy functional groups, presents a promising avenue for various applications, particularly in the realm of drug discovery and neurochemical studies.
One of the most compelling aspects of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate is its structural similarity to serotonin, a critical neurotransmitter in the human body. This resemblance has led researchers to explore its potential interactions with serotonin receptors, making it a subject of interest for studies related to mood regulation and cognitive function. The presence of the hydrazine moiety further enhances its reactivity, allowing for diverse chemical modifications that can be tailored for specific research needs.
In recent years, the scientific community has shown increasing interest in indole derivatives due to their versatility and biological relevance. 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate stands out among these derivatives for its unique combination of functional groups, which may contribute to its stability and bioavailability. Researchers are particularly intrigued by its potential as a precursor in the synthesis of more complex molecules, which could lead to breakthroughs in pharmaceutical development.
The fumarate salt form of this compound offers additional advantages in terms of solubility and handling, making it a practical choice for laboratory applications. This characteristic is especially valuable in the context of modern drug formulation, where solubility plays a crucial role in determining a compound's efficacy and delivery methods. The pharmaceutical industry continues to explore such derivatives for their potential in creating more effective and targeted therapies.
From a synthetic chemistry perspective, 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate presents interesting challenges and opportunities. The methoxy group at the 5-position of the indole ring influences the compound's electronic properties, potentially affecting its interaction with biological targets. Meanwhile, the hydrazinylethyl side chain offers a reactive handle for further functionalization, allowing chemists to create a diverse array of analogs for structure-activity relationship studies.
Current research trends indicate growing interest in neuroactive compounds and their potential applications in addressing various neurological conditions. In this context, 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate has emerged as a compound worth investigating, given its structural features that may influence neurotransmitter systems. Scientists are particularly curious about its potential effects on serotonin pathways and whether it could serve as a template for developing novel therapeutic agents.
The analytical characterization of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate has been an important area of study, with researchers employing advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully understand its structure and properties. These studies are crucial for establishing quality control parameters and ensuring the compound's purity for research applications, particularly in pharmacological studies where precise characterization is essential.
In the context of green chemistry and sustainable research practices, the synthesis and application of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate have been examined for their environmental impact. Researchers are exploring more efficient synthetic routes that minimize waste and energy consumption while maintaining high yields and purity. This approach aligns with the broader scientific community's commitment to developing sustainable chemical processes without compromising research quality.
Looking ahead, the potential applications of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate continue to expand as new research findings emerge. Its unique combination of structural features makes it a valuable tool for medicinal chemists and biologists alike, serving as both a research compound and a potential lead for drug development. As our understanding of its properties and interactions grows, so too does its potential to contribute to significant scientific advancements in the years to come.
The commercial availability of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate (CAS No. 1263287-82-6) has facilitated its adoption in various research settings, from academic laboratories to pharmaceutical development teams. Suppliers have noted increasing demand for this compound, reflecting its growing importance in contemporary chemical and biological research. Proper handling and storage protocols have been established to ensure its stability and longevity in research applications.
As with any specialized research chemical, the use of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate requires appropriate safety measures and ethical considerations. Researchers are encouraged to consult relevant literature and safety data sheets when working with this compound, ensuring that all experiments are conducted in accordance with established laboratory safety protocols and regulatory guidelines.
The future of 3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate research appears promising, with ongoing studies exploring its full range of potential applications. Its unique structural features and biological relevance position it as a compound of significant interest in multiple scientific disciplines. As research continues to uncover new insights into its properties and potential uses, this compound may well play an important role in advancing our understanding of biochemical processes and therapeutic development.
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